2-Pyridineacetamide

Description

The exact mass of the compound 2-Pyridineacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18382. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pyridineacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridineacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVCEKRAZBZVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202921 | |

| Record name | 2-Pyridineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-39-8 | |

| Record name | 2-Pyridineacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridineacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINEACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridineacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XX6ZUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Pyridineacetamide physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Pyridineacetamide

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make it a privileged structure in drug development. 2-Pyridineacetamide (CAS No. 5451-39-8), a molecule integrating this essential heterocycle with a reactive acetamide moiety, serves as a critical intermediate and building block for a diverse array of functional molecules.[1][2]

This technical guide offers an in-depth exploration of the core physical and chemical properties of 2-Pyridineacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It provides insights into the causality behind its properties, outlines practical experimental protocols for its synthesis and analysis, and discusses its reactivity in the context of designing more complex molecular architectures. By grounding fundamental data with practical application, this guide aims to empower scientists to fully leverage the potential of this versatile compound.

Molecular Structure and Identification

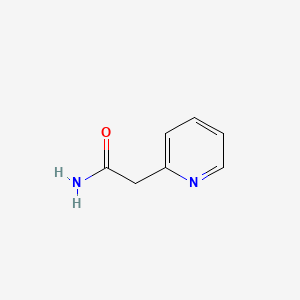

The foundational step in understanding any chemical entity is to have a clear picture of its structure and nomenclature. 2-Pyridineacetamide consists of a pyridine ring substituted at the 2-position with an acetamide group via a methylene bridge.

Caption: Chemical structure of 2-Pyridineacetamide.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-pyridin-2-ylacetamide | [3] |

| CAS Number | 5451-39-8 | [3][4][5] |

| Molecular Formula | C₇H₈N₂O | [3][4][5] |

| SMILES | C1=CC=NC(=C1)CC(=O)N | [6] |

| InChIKey | UXVCEKRAZBZVSL-UHFFFAOYSA-N |[3] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from solubility in reaction solvents to its absorption profile in biological systems. The interplay between the polar acetamide group and the aromatic pyridine ring defines the physicochemical characteristics of 2-Pyridineacetamide.

Table 2: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 136.15 g/mol | [3][4][5] |

| Melting Point | 118-120 °C | [4][5][7] |

| Boiling Point (Predicted) | 332.8 ± 25.0 °C | [4][7] |

| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 15.87 ± 0.40 | [4][7] |

| XLogP3 | -0.7 |[3] |

The solid-state nature of 2-Pyridineacetamide at room temperature, indicated by its melting point of 118-120 °C, is a consequence of intermolecular hydrogen bonding facilitated by the amide group (N-H donors and C=O acceptor) and potential π-π stacking of the pyridine rings.[4][5][7] Its negative XLogP3 value suggests a high degree of hydrophilicity, making it more soluble in polar solvents.[3] This is a critical consideration for selecting appropriate solvent systems for both chemical reactions and biological assays.

Chemical Reactivity and Synthesis

The chemical personality of 2-Pyridineacetamide is dualistic, governed by the nucleophilic and basic character of the pyridine nitrogen and the electrophilic nature of the amide carbonyl carbon. This allows for selective modification at distinct points in the molecule.

Caption: Reactivity map of 2-Pyridineacetamide.

-

Pyridine Ring: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It readily undergoes protonation in acidic media and can coordinate with metal ions to form complexes. This property is often exploited in catalysis and the formation of metal-organic frameworks.

-

Amide Group: The amide functional group is susceptible to hydrolysis under acidic or basic conditions, yielding 2-pyridineacetic acid. This transformation is a common step for converting the acetamide into a carboxylic acid handle for further derivatization, such as esterification or coupling with other amines.

Synthetic Approach: A Protocol for a Key Analogue

While multiple routes to 2-Pyridineacetamide exist, a demonstrative protocol for a closely related and synthetically important precursor, 2-chloro-N-pyridin-2-yl-acetamide, highlights a common amide bond formation strategy. This method, involving the acylation of an aminopyridine, is fundamental in building libraries of pyridine-based compounds.[8]

Caption: Workflow for synthesis of a 2-pyridineacetamide analogue.

Experimental Protocol: Synthesis of 2-chloro-N-pyridin-2-yl-acetamide [8]

-

Rationale: This protocol employs microwave-assisted organic synthesis to accelerate the acylation reaction. The choice of ethylene dichloride as a solvent is due to its relatively high boiling point and ability to dissolve the starting materials.

-

Reactant Preparation: In a 50 mL microwave-safe glass vessel, dissolve 2-aminopyridine (30 mmol) in 25 mL of ethylene dichloride.

-

Acylation: To the stirred solution, slowly add chloroacetyl chloride dropwise. Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Microwave Reaction: Seal the vessel with a TFM Teflon lid and place it in the rotor of a microwave reactor. Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.

-

Workup & Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of dichloromethane. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from acetonitrile to obtain pure 2-chloro-N-pyridin-2-yl-acetamide. Causality: Recrystallization is a purification technique that leverages differences in solubility between the product and impurities at different temperatures to yield a highly pure crystalline solid.

Analytical Characterization

Unambiguous structural confirmation is paramount in chemical research. A combination of spectroscopic techniques provides a comprehensive fingerprint of 2-Pyridineacetamide.

Protocol: Acquiring and Interpreting Spectroscopic Data

-

Objective: To confirm the identity and purity of a synthesized batch of 2-Pyridineacetamide using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [9]

-

Methodology: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Features: The spectrum should display characteristic signals for the four aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amide (-NH₂) protons. The chemical shifts of the pyridine protons will be downfield due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.

-

Expected ¹³C NMR Features: The spectrum will show five distinct signals for the pyridine ring carbons, one signal for the methylene carbon, and a significantly downfield signal for the carbonyl carbon of the amide group (typically >170 ppm).

-

-

2. Infrared (IR) Spectroscopy: [3][10]

-

Methodology: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Features: Key absorption bands validate the presence of specific functional groups. Look for:

-

~3300-3100 cm⁻¹: N-H stretching vibrations of the primary amide.

-

~1680 cm⁻¹: A strong C=O stretching vibration (Amide I band).

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.

-

-

-

3. Mass Spectrometry (MS): [6]

-

Methodology: Introduce the sample into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI).

-

Expected Features: In the positive ion mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 137.07. High-resolution mass spectrometry can be used to confirm the elemental composition to within a few parts per million.

-

Applications in Research and Drug Development

2-Pyridineacetamide is not merely a laboratory curiosity; it is a valuable precursor in the synthesis of biologically active molecules.[2] Its derivatives have been investigated for a range of therapeutic applications.

-

Scaffold for Bioactive Molecules: The structure serves as a key intermediate in the development of potential therapeutic agents in fields such as oncology and neurology.[1]

-

Intermediate for Analgesics: The molecule is a building block in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1]

-

Precursor to Complex Heterocycles: The acetamide and pyridine moieties can be chemically manipulated to construct more complex fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to possess diverse pharmacological activities.[11]

Safety and Handling

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. Based on aggregated GHS data, 2-Pyridineacetamide should be handled with appropriate care.[3]

Table 3: GHS Hazard Information

| Hazard Code | Statement | Class |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

Handling Recommendations: [12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

2-Pyridineacetamide is a compound of significant utility, bridging fundamental heterocyclic chemistry with applied pharmaceutical science. Its well-defined physicochemical properties, predictable reactivity, and role as a versatile synthetic intermediate make it an indispensable tool for the research chemist. A thorough understanding of its characteristics, from spectroscopic fingerprints to handling requirements, is the foundation for its successful and safe application in the laboratory and beyond. This guide provides the technical framework and practical insights necessary to harness the full potential of this important molecule.

References

-

2-Pyridineacetamide | C7H8N2O | CID 227129 - PubChem - NIH. [Link]

-

2-Acetamidopyridine | C7H8N2O | CID 72929 - PubChem - NIH. [Link]

-

Pyridine-2-acetamide | CAS 5451-39-8 | Chemical-Suppliers. [Link]

-

2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide - PubMed. [Link]

-

PYRIDINE-2-ACETAMIDE CAS#: 5451-39-8; ChemWhat Code: 796667. [Link]

-

4-Pyridineacetamide | C7H8N2O | CID 227128 - PubChem - NIH. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. [Link]

-

N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9 - Matrix Fine Chemicals. [Link]

-

2-pyridineacetamide (C7H8N2O) - PubChemLite. [Link]

-

N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. [Link]

-

N-(6-oxo-1,6-dihydro-2-pyridinyl)acetamide - Chemical Synthesis Database. [Link]

- US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google P

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

2-Phenylacetamide | CAS 103-81-1 - Veeprho. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PYRIDINE-2-ACETAMIDE | 5451-39-8 [amp.chemicalbook.com]

- 3. 2-Pyridineacetamide | C7H8N2O | CID 227129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PYRIDINE-2-ACETAMIDE price,buy PYRIDINE-2-ACETAMIDE - chemicalbook [chemicalbook.com]

- 5. Pyridine-2-acetamide | CAS 5451-39-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. PubChemLite - 2-pyridineacetamide (C7H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. 5451-39-8 CAS MSDS (PYRIDINE-2-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

The Synthesis of 2-Pyridineacetamide: A Comprehensive Technical Guide for Pharmaceutical Development

Abstract

2-Pyridineacetamide is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its unique structural motif, featuring a pyridine ring and an acetamide group, makes it a valuable building block in drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 2-Pyridineacetamide, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the various methodologies. This document is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of this important pharmaceutical intermediate.

Introduction: The Strategic Importance of 2-Pyridineacetamide in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in crucial hydrogen bonding and coordination interactions with biological targets.[1] Similarly, the acetamide functional group is a common constituent of drug molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.[3] The convergence of these two pharmacophoric elements in 2-Pyridineacetamide creates a versatile and highly valuable intermediate for the synthesis of complex therapeutic agents.[2][] Its application spans a wide range of therapeutic areas, including but not limited to, antiviral, anti-inflammatory, and central nervous system (CNS) active compounds.[3]

This guide will explore the most prominent and practical synthetic routes to 2-Pyridineacetamide, providing the necessary technical detail to enable researchers to make informed decisions in their synthetic strategies.

Key Synthetic Pathways to 2-Pyridineacetamide

Several distinct synthetic strategies can be employed for the preparation of 2-Pyridineacetamide. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and considerations of process safety and environmental impact. The most significant of these routes are detailed below.

Pathway 1: Hydrolysis and Hydration of 2-Cyanomethylpyridine

The conversion of 2-cyanomethylpyridine (also known as 2-pyridylacetonitrile) to 2-Pyridineacetamide is a direct and widely utilized approach. This transformation can be achieved through both chemical and enzymatic methods.

Acid or base-catalyzed hydrolysis of the nitrile group in 2-cyanomethylpyridine provides a classical route to the corresponding amide.

Mechanism: The reaction proceeds via the protonation of the nitrile nitrogen under acidic conditions, followed by nucleophilic attack of water. Tautomerization and subsequent deprotonation yield the amide. Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation of the resulting anion leads to the amide.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: To a solution of 2-cyanomethylpyridine (1 equivalent) in a suitable solvent such as ethanol or water, add a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) dropwise at a controlled temperature (typically 0-10 °C).

-

Reaction Conditions: The reaction mixture is then heated to a temperature ranging from 50 to 100 °C and stirred for a period of 1 to 6 hours, with reaction progress monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). The product, 2-Pyridineacetamide, can then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Advantages:

-

Readily available and inexpensive starting materials.

-

Relatively straightforward procedure.

Disadvantages:

-

Harsh reaction conditions can lead to the formation of byproducts, including the over-hydrolysis to 2-pyridineacetic acid.

-

Neutralization and extraction steps can be cumbersome for large-scale production.

A more environmentally benign and highly selective alternative to chemical hydrolysis is the use of nitrile hydratase (NHase) enzymes.[5][6][7] These metalloenzymes catalyze the hydration of nitriles to amides with high efficiency and specificity under mild reaction conditions.[5][6][8]

Mechanism of Nitrile Hydratase: The catalytic cycle of nitrile hydratase involves the coordination of the nitrile substrate to the metal center (typically iron or cobalt) in the enzyme's active site.[8][9] A coordinated, deprotonated sulfenate group of a cysteine residue then acts as a nucleophile, attacking the nitrile carbon to form a cyclic intermediate.[5][8][9] This intermediate is subsequently cleaved by the attack of an axial cysteine, leading to the formation of a disulfide bond and the release of the amide product. The active site is regenerated through water-mediated cleavage of the disulfide bond.[5][9]

Experimental Protocol: Enzymatic Hydration

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0), a suspension of whole cells containing nitrile hydratase or the isolated enzyme is prepared.

-

Substrate Addition: 2-Cyanomethylpyridine is added to the enzyme suspension. The reaction is typically conducted at a mild temperature, ranging from 20 to 40 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by HPLC or GC to determine the conversion of the nitrile to the amide.

-

Work-up and Isolation: Once the reaction is complete, the enzyme (or cells) is removed by centrifugation or filtration. The aqueous solution is then extracted with a suitable organic solvent to isolate the 2-Pyridineacetamide. The product is then purified as described in the chemical hydrolysis protocol.

Advantages:

-

High selectivity, minimizing the formation of byproducts.

-

Mild reaction conditions (temperature, pH).

-

Environmentally friendly ("green chemistry") approach.

Disadvantages:

-

The cost and stability of the enzyme can be a limiting factor.

-

Substrate and product inhibition can sometimes affect reaction rates.

Workflow for Nitrile Hydration Pathways

Caption: Alternative routes from 2-cyanomethylpyridine.

Pathway 2: Amidation of 2-Pyridineacetic Acid

The direct amidation of 2-pyridineacetic acid with ammonia or an ammonia equivalent is another viable synthetic route.

Mechanism: This reaction typically proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by ammonia. Common activating agents include carbodiimides (e.g., DCC, EDC), or conversion to an acid chloride or ester. Boric acid has also been shown to catalyze direct amidation reactions.[10]

Experimental Protocol: Direct Amidation using a Coupling Agent

-

Reaction Setup: 2-Pyridineacetic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Activation: A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) are added to the solution and stirred at room temperature for 15-30 minutes.

-

Amidation: A solution of ammonia in a suitable solvent (or ammonium chloride with a non-nucleophilic base like triethylamine) is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for 2-12 hours.

-

Work-up and Isolation: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the crude product, which is then purified.

Advantages:

-

Generally high yields and clean reactions.

-

Mild reaction conditions.

Disadvantages:

-

The cost of coupling agents can be prohibitive for large-scale synthesis.

-

Byproducts from the coupling agents need to be removed during purification.

Amidation of 2-Pyridineacetic Acid Workflow

Caption: Key steps in the amidation of 2-pyridineacetic acid.

Pathway 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to synthesize arylacetamides from aryl alkyl ketones.[11][12] In the context of 2-Pyridineacetamide synthesis, the starting material would be 2-acetylpyridine.

Mechanism: The reaction of 2-acetylpyridine with sulfur and a secondary amine (typically morpholine) leads to the formation of a thioamide intermediate.[11][12] This thioamide can then be hydrolyzed to the corresponding amide, 2-Pyridineacetamide. The mechanism involves the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal position of the alkyl chain.[11]

Experimental Protocol: Willgerodt-Kindler Reaction

-

Reaction Setup: A mixture of 2-acetylpyridine (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (2-3 equivalents) is heated.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, often under reflux, for several hours. Microwave irradiation has been shown to accelerate this reaction.[13]

-

Formation of Thioamide: The intermediate thioamide is formed during this step.

-

Hydrolysis: The crude thioamide is then subjected to hydrolysis, typically using aqueous acid or base, to yield 2-Pyridineacetamide.

-

Work-up and Isolation: The product is isolated by extraction and purified by standard methods.

Advantages:

-

Utilizes a readily available starting material (2-acetylpyridine).

Disadvantages:

-

The reaction often requires harsh conditions and can produce a mixture of products.

-

The use of sulfur and morpholine can present safety and environmental challenges.

-

The hydrolysis step adds to the overall process complexity.

Other Synthetic Approaches

The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as an alcohol or alkene, in the presence of a strong acid.[14][15][16] For the synthesis of 2-Pyridineacetamide, a potential precursor could be 2-(pyridin-2-yl)ethanol, which would generate the corresponding carbocation under acidic conditions, followed by reaction with a cyanide source. However, this is a less direct route compared to the hydrolysis of 2-cyanomethylpyridine.

Mechanism: An alcohol or alkene is protonated by a strong acid to form a carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the amide.[14][15]

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[17][18][19][20] This Pinner salt can be subsequently hydrolyzed to an ester or reacted with ammonia to form an amidine. While not a direct route to the amide, it represents a related transformation of the nitrile precursor.[17][18][19][21]

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

| Chemical Hydrolysis | 2-Cyanomethylpyridine | Strong Acid/Base | High Temperature | Moderate to Good | Inexpensive, simple | Harsh conditions, byproducts |

| Enzymatic Hydration | 2-Cyanomethylpyridine | Nitrile Hydratase | Mild (20-40°C, neutral pH) | Good to Excellent | High selectivity, green | Enzyme cost and stability |

| Amidation | 2-Pyridineacetic Acid | Coupling Agents, NH₃ | Mild (Room Temp.) | Good to Excellent | High yield, clean | Reagent cost, purification |

| Willgerodt-Kindler | 2-Acetylpyridine | Sulfur, Morpholine | High Temperature | Moderate | Readily available starting material | Harsh conditions, byproducts |

| Ritter Reaction | 2-(Pyridin-2-yl)ethanol | Strong Acid, Cyanide Source | Harsh | Variable | Alternative route | Indirect, harsh conditions |

Applications of 2-Pyridineacetamide in Drug Synthesis

2-Pyridineacetamide serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. The pyridine and acetamide moieties can be further functionalized to introduce desired pharmacophoric features. For instance, the amide nitrogen can be alkylated or acylated, and the pyridine ring can undergo various substitution reactions.

Conclusion

The synthesis of 2-Pyridineacetamide can be accomplished through several effective pathways. For large-scale, environmentally conscious production, the enzymatic hydration of 2-cyanomethylpyridine stands out as a particularly attractive method due to its high selectivity and mild reaction conditions. For laboratory-scale synthesis where cost is less of a concern, the amidation of 2-pyridineacetic acid offers a high-yielding and clean alternative. The Willgerodt-Kindler and Ritter reactions provide alternative, albeit often more demanding, routes. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, and environmental considerations. This guide provides the foundational knowledge for researchers to navigate these choices effectively in their pursuit of novel therapeutics.

References

-

Hopmann, K. H. (2014). Full Reaction Mechanism of Nitrile Hydratase: A Cyclic Intermediate and an Unexpected Disulfide Switch. Inorganic Chemistry, 53(5), 2760–2762. [Link]

-

Jackson, H. L., et al. (2007). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. Dalton Transactions, (33), 3648-3660. [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

-

Hopmann, K. H. (2014). Full reaction mechanism of nitrile hydratase: a cyclic intermediate and an unexpected disulfide switch. Semantic Scholar. [Link]

-

Richards, A. M., et al. (2020). Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. Molecules, 25(21), 5173. [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile hydratase. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

-

Reddy, K. L., et al. (2015). Ritter reaction for the synthesis of picolinamides. ResearchGate. [Link]

-

Schmalz, H.-G., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1546–1553. [Link]

-

ResearchGate. (n.d.). Pinner synthesis. A) Generation of an iminoester salt (Pinner salt).... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pyridineacetamide. PubChem Compound Database. Retrieved from [Link]

-

Fujii, M., et al. (2013). 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide. Organic Letters, 15(1), 232–234. [Link]

-

Bandar, J. S., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(1), 143–149. [Link]

-

LookChem. (n.d.). 2-(Pyridin-3-yl)acetamide. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 8(45), 42789–42802. [Link]

-

Ramachandran, P. V., & Hamann, H. J. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters, 23(8), 2938–2942. [Link]

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis. Retrieved from [Link]

-

Strauss, C. R., & Varma, R. S. (2013). Recent advances in the Willgerodt–Kindler reaction. Green Chemistry, 15(8), 1937-1949. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN103539731A - Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof.

-

Obniska, J., et al. (2003). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 46(15), 3125–3137. [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

-

Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

-

Miranda, R., et al. (2007). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. Canadian Journal of Chemistry, 85(10), 659-664. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pyridineacetic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.

-

YouTube. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

- Google Patents. (n.d.). WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents.

- Google Patents. (n.d.). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile hydratase - Wikipedia [en.wikipedia.org]

- 8. Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Full reaction mechanism of nitrile hydratase: a cyclic intermediate and an unexpected disulfide switch. | Semantic Scholar [semanticscholar.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Ritter reaction - Wikipedia [en.wikipedia.org]

- 15. Ritter Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Pinner reaction - Wikipedia [en.wikipedia.org]

- 18. Pinner Reaction [organic-chemistry.org]

- 19. jk-sci.com [jk-sci.com]

- 20. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Pyridineacetamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine-Acetamide Scaffold

2-Pyridineacetamide, a seemingly simple molecule, embodies a privileged structural motif in the landscape of medicinal chemistry and drug development. The strategic fusion of a pyridine ring and an acetamide functional group imparts a unique combination of physicochemical properties that render it a valuable building block for the synthesis of a diverse array of biologically active compounds. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in numerous pharmaceuticals due to its ability to engage in hydrogen bonding, coordinate with metal ions in metalloenzymes, and serve as a bioisostere for a phenyl group, often improving aqueous solubility and metabolic stability[1][2]. The acetamide group, on the other hand, provides a robust handle for further chemical modifications and can participate in critical hydrogen bonding interactions with biological targets[3]. This technical guide provides a comprehensive overview of 2-Pyridineacetamide, from its fundamental chemical identity to its synthesis and potential applications, offering insights for researchers navigating the early stages of drug discovery.

Chemical Identity and Molecular Structure

CAS Number: 5451-39-8[4]

2-Pyridineacetamide, with the IUPAC name 2-pyridin-2-ylacetamide, is a crystalline solid at room temperature.[4] Its molecular structure consists of a pyridine ring substituted at the 2-position with an acetamide group.

dot graph "2_Pyridineacetamide_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

N1 [label="N", pos="0,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.3,-0.75!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="2.6,1.5!", fontcolor="#202124"]; C7 [label="C", pos="3.9,0.75!", fontcolor="#202124"]; O1 [label="O", pos="3.9,-0.75!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N2 [label="N", pos="5.2,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; H1 [label="H", pos="-2.2,-1.3!"]; H2 [label="H", pos="-2.2,1.3!"]; H3 [label="H", pos="0,-2.4!"]; H4 [label="H", pos="2.2,-1.3!"]; H5 [label="H", pos="2.8,2.4!"]; H6 [label="H", pos="3.0,2.4!"]; H7 [label="H", pos="6.1,1.0!"]; H8 [label="H", pos="6.1,2.0!"];

C2 -- N1; N1 -- C5; C5 -- C4; C4 -- C3; C3 -- C1; C1 -- C2; C5 -- C6; C6 -- C7; C7 -- O1; C7 -- N2; C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C6 -- H5; C6 -- H6; N2 -- H7; N2 -- H8;

label="Molecular Structure of 2-Pyridineacetamide"; labelloc="b"; fontsize=12; } . Caption: Molecular Structure of 2-Pyridineacetamide.

Molecular Formula and Weight

Structural Representations

-

SMILES: C1=CC=NC(=C1)CC(=O)N[4]

-

InChI: InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10)[4]

-

InChIKey: UXVCEKRAZBZVSL-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Pyridineacetamide is presented in the table below. These parameters are crucial for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for formulation.

| Property | Value | Source |

| Melting Point | 118-120 °C | [5] |

| Boiling Point (Predicted) | 332.8 ± 25.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 15.87 ± 0.40 | [5] |

| LogP (Predicted) | -0.7 | [6] |

Synthesis of 2-Pyridineacetamide

The synthesis of 2-Pyridineacetamide can be approached through several routes. A common and reliable method involves a two-step process starting from the readily available precursor, 2-picoline (2-methylpyridine). This pathway first involves the formation of ethyl 2-pyridylacetate, which is then subjected to ammonolysis to yield the desired amide.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a robust method for the laboratory-scale synthesis of 2-Pyridineacetamide. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to ensure procedural integrity.

Step 1: Synthesis of Ethyl 2-Pyridylacetate from 2-Picoline

This step involves the conversion of 2-picoline to its corresponding ester. A common method for this transformation is via the formation of a picolyllithium intermediate followed by carboxylation and esterification[7].

-

Materials: 2-Picoline, n-Butyllithium in hexanes, Dry ice (solid CO₂), Ethanol (absolute), Hydrochloric acid (gas or concentrated), Chloroform, Anhydrous potassium carbonate, Anhydrous diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-picoline (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of the picolyllithium anion. The rationale for this step is the deprotonation of the acidic methyl group of 2-picoline by the strong base n-butyllithium.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Carefully add crushed dry ice (an excess, ~5 eq) to the reaction mixture in small portions. This step introduces the carboxyl group via nucleophilic attack of the picolyllithium on carbon dioxide.

-

Allow the mixture to warm to room temperature overnight, allowing for the sublimation of excess dry ice.

-

Carefully quench the reaction with water and separate the aqueous layer. Acidify the aqueous layer with concentrated HCl to a pH of ~4-5 and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-pyridineacetic acid.

-

To the crude 2-pyridineacetic acid, add an excess of absolute ethanol (10-20 eq) and bubble dry HCl gas through the solution for 15-20 minutes while cooling in an ice bath. Alternatively, a catalytic amount of concentrated sulfuric acid can be used, and the mixture can be refluxed. This is a standard Fischer esterification reaction.

-

After the reaction is complete (monitored by TLC), neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude ethyl 2-pyridylacetate can be purified by vacuum distillation[7].

-

Step 2: Ammonolysis of Ethyl 2-Pyridylacetate to 2-Pyridineacetamide

This final step involves the conversion of the ester to the primary amide through reaction with ammonia.

-

Materials: Ethyl 2-pyridylacetate, Concentrated aqueous ammonia (or ammonia in methanol), Methanol (optional).

-

Procedure:

-

Dissolve ethyl 2-pyridylacetate (1.0 eq) in methanol (optional, to aid solubility).

-

Add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents). The use of a sealed pressure tube is recommended to prevent the escape of ammonia gas and to facilitate the reaction, which can be slow at atmospheric pressure.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed. The nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol, drives the formation of the more thermodynamically stable amide.

-

Upon completion, remove the solvent and excess ammonia under reduced pressure.

-

The resulting solid residue is the crude 2-Pyridineacetamide.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of ethanol and water, to yield pure 2-Pyridineacetamide as a crystalline solid.

-

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

Picoline [label="2-Picoline"]; Ester [label="Ethyl 2-Pyridylacetate"]; Amide [label="2-Pyridineacetamide"];

Picoline -> Ester [label="1. n-BuLi, Dry Ice\n2. EtOH, H+"]; Ester -> Amide [label="Conc. NH4OH"];

caption="Synthetic workflow for 2-Pyridineacetamide."; } Caption: Synthetic workflow for 2-Pyridineacetamide.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 2-Pyridineacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-Pyridineacetamide is expected to show characteristic signals for the pyridine ring protons, the methylene protons, and the amide protons. The pyridine protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons adjacent to the pyridine ring will appear as a singlet at approximately δ 3.7 ppm. The two amide protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal, typically in the range of δ 170-175 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), and the methylene carbon will be observed in the aliphatic region (around δ 45 ppm)[4].

Infrared (IR) Spectroscopy

The IR spectrum of 2-Pyridineacetamide provides key information about its functional groups.[4]

-

N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹, characteristic of the carbonyl group in a primary amide.

-

N-H Bending (Amide II band): An absorption band around 1620-1650 cm⁻¹.

-

C-N Stretching: A band in the region of 1400-1430 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight of 2-Pyridineacetamide (136.15).

-

Fragmentation Pattern: Common fragmentation pathways for such molecules include the loss of the acetamide group or cleavage of the bond between the methylene group and the pyridine ring, leading to characteristic fragment ions.[8][9]

Applications in Research and Drug Development

The 2-pyridineacetamide scaffold is a recurring motif in a wide range of biologically active molecules, highlighting its importance as a starting point for the development of novel therapeutics.

Precursor for Bioactive Molecules

2-Pyridineacetamide serves as a versatile precursor for the synthesis of more complex heterocyclic systems with demonstrated pharmacological activities. For instance, derivatives of pyridine acetamide have been investigated for their potential as:

-

Kinase Inhibitors: The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, and the acetamide functionality provides a convenient point for elaboration to target other regions of the ATP-binding pocket[10].

-

Anticancer Agents: The 2-pyridone scaffold, which can be derived from pyridine precursors, is present in several FDA-approved anticancer drugs[1].

-

Antimicrobial and Antifungal Agents: The incorporation of the pyridine acetamide moiety into larger molecules has been shown to confer antimicrobial and antifungal properties[2].

-

Insecticides: Certain pyridine derivatives have shown potent insecticidal activity[11][12].

Potential Mechanisms of Action

While the specific mechanism of action of 2-Pyridineacetamide itself is not extensively documented, the biological activities of its derivatives suggest potential interactions with various biological targets. For example, some pyridine-containing compounds have been shown to modulate the activity of enzymes and receptors in the central nervous system, such as the GABAergic system[13]. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the amide group to act as both a donor and acceptor allows for diverse binding interactions with protein targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Pyridineacetamide.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Pyridineacetamide is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[4].

-

Skin Irritation (Category 2): Causes skin irritation[4].

-

Serious Eye Damage (Category 1): Causes serious eye damage[4].

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation[4].

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Pyridineacetamide is a foundational building block in the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for medicinal chemists. A thorough understanding of its chemical properties, synthesis, and potential biological applications, as outlined in this guide, is essential for researchers aiming to leverage the unique attributes of the pyridine-acetamide scaffold in the pursuit of novel therapeutic agents.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Fujii, M., Nishimura, T., Koshiba, T., Yokoshima, S., & Fukuyama, T. (2013). 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide. Organic letters, 15(1), 232–234. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 227129, 2-Pyridineacetamide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

PubChemLite. 2-pyridineacetamide (C7H8N2O). [Link]

-

ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

-

Organic Syntheses. ethyl 2-pyridylacetate. [Link]

- Google Patents. Pyridine/picoline production process.

-

Zouhri B., Severina H.I. (2023). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE. GEM Ovidius University Annals of Chemistry, 34(1), 5-10. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 2022, 12, 34568-34591. [Link]

- Google Patents. Preparation method of 2-pyridine carboxaldehyde.

-

ResearchGate. 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85318, 2-Pyridineacetic acid. [Link]

-

NP-MRD. 13 C NMR Spectrum (1D, 101 MHz, D 2 O, predicted) (NP0000084). [Link]

-

National Institutes of Health. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

-

LookChem. 2-(Pyridin-3-yl)acetamide. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ResearchGate. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

- Patsnap. Preparation method of 2-pyridine carboxaldehyde.

-

ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]

-

Algerian Journal of Biosciences. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridineacetamide | C7H8N2O | CID 227129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Pyridin-3-yl)acetamide|lookchem [lookchem.com]

- 6. PubChemLite - 2-pyridineacetamide (C7H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journal.univ-eloued.dz [journal.univ-eloued.dz]

- 13. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Pyridineacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Structure - A Journey into Mechanism

The compound 2-Pyridineacetamide, a seemingly simple heterocyclic amide, represents a common starting point in drug discovery—a molecule with potential, yet an unwritten story. Its mechanism of action (MoA) is not yet fully elucidated in publicly available literature, presenting both a challenge and an opportunity for novel therapeutic development. This guide is crafted not as a definitive statement on how 2-Pyridineacetamide works, but as a strategic roadmap for the researchers and drug development professionals tasked with uncovering its biological narrative. We will move beyond theoretical postulations and delve into the practical, experimental journey of MoA elucidation. This document is designed to be a living resource, providing both the conceptual framework and the detailed methodologies required to transform a compound of interest into a well-characterized therapeutic lead.

Section 1: The Chemical Context - Understanding 2-Pyridineacetamide and its Analogs

2-Pyridineacetamide belongs to a broad class of compounds containing a pyridine ring linked to an acetamide group. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The acetamide group, with its hydrogen bond donor and acceptor capabilities, frequently participates in interactions with biological targets.[1][2]

While the specific biological activities of 2-Pyridineacetamide are not extensively documented, its derivatives have shown a range of pharmacological effects, offering clues to its potential mechanisms. These include:

-

Neurological Activity: Certain pyridineacetamide derivatives have been investigated for their anticonvulsant properties, with some studies suggesting a potential interaction with the GABAergic system.[3]

-

Enzyme Inhibition: The pyridine scaffold is a common feature in kinase inhibitors, where it can interact with the hinge region of the ATP-binding pocket.[4]

-

Receptor Modulation: Analogs of 2-Pyridineacetamide have been designed as ligands for various receptors, including serotonin (5-HT) receptors.[5]

This diverse bioactivity landscape for related compounds underscores the necessity of a systematic and unbiased approach to determining the specific MoA of 2-Pyridineacetamide.

Section 2: The Core Directive - A Multi-pronged Approach to Target Identification

The initial and most critical step in MoA elucidation is identifying the direct biological target(s) of the compound. A multi-pronged approach, combining direct and indirect methods, is essential to build a robust and validated understanding.[6][7]

Direct Approaches: Fishing for the Target

Direct methods aim to physically identify the protein or other macromolecule that 2-Pyridineacetamide binds to.

This "pull-down" method involves immobilizing a derivative of 2-Pyridineacetamide onto a solid support (e.g., beads) and using it as bait to capture its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a 2-Pyridineacetamide derivative with a linker and a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin tag). It is crucial to test this derivative for retained biological activity to ensure the modification does not abrogate binding.

-

Immobilization: Covalently attach the probe to activated beads (e.g., NHS-activated sepharose or streptavidin-coated beads for biotinylated probes).

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a neuronal cell line if neurological effects are suspected).

-

Incubation: Incubate the lysate with the probe-conjugated beads. Include a control incubation with beads conjugated with a linker and handle alone, or an inactive structural analog of 2-Pyridineacetamide.

-

Washing: Perform a series of stringent washes to remove non-specific binders.

-

Elution: Elute the specifically bound proteins.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein profiles from the 2-Pyridineacetamide probe and the control to identify specific binding partners.

This technique uses a photoreactive derivative of 2-Pyridineacetamide to covalently crosslink to its target upon UV irradiation.[8][9]

Experimental Protocol: Photoaffinity Labeling

-

Probe Synthesis: Synthesize a 2-Pyridineacetamide analog containing a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., biotin).

-

Cellular Treatment: Treat intact cells or cell lysates with the photoaffinity probe.

-

UV Irradiation: Expose the samples to UV light to induce covalent crosslinking of the probe to its target.

-

Lysis and Enrichment: Lyse the cells (if treated intact) and enrich the biotin-tagged protein-probe complexes using streptavidin beads.

-

Proteomic Analysis: Identify the enriched proteins by LC-MS/MS.

Indirect Approaches: Observing the Cellular Response

Indirect methods infer the target and pathway by observing the cellular phenotypes and molecular changes induced by the compound.

Systematically assess the effects of 2-Pyridineacetamide across a panel of diverse cell lines and measure a wide range of cellular parameters (e.g., morphology, organelle health, cell cycle progression) using automated microscopy and image analysis.

Treat cells with 2-Pyridineacetamide and analyze the global changes in gene expression (RNA-Seq) or protein abundance (quantitative proteomics). The resulting "signature" can be compared to databases of signatures from compounds with known mechanisms to generate hypotheses.[6]

Experimental Workflow: Target Deconvolution

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibited by 2-Pyridineacetamide.

Experimental Validation of Pathway Modulation

To validate the proposed pathway, a series of cellular and biochemical assays are required.

Cell-based assays are crucial for confirming that the compound affects the target and pathway in a biologically relevant context. [10] Experimental Protocol: Western Blot Analysis of Phospho-proteins

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a constitutively active PI3K/AKT pathway) and treat with a dose-range of 2-Pyridineacetamide for various time points.

-

Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (active) and total forms of key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR).

-

Detection and Analysis: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify the changes in phosphorylation levels.

Table 1: Representative Data from Western Blot Analysis

| Treatment | p-AKT (Ser473) Intensity | Total AKT Intensity | Ratio (p-AKT/Total AKT) |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| 1 µM 2-Pyridineacetamide | 0.65 | 0.98 | 0.66 |

| 10 µM 2-Pyridineacetamide | 0.23 | 1.01 | 0.23 |

Biochemical assays using purified components can confirm direct enzyme inhibition and determine the potency and mode of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup: In a microplate, combine the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Compound Addition: Add varying concentrations of 2-Pyridineacetamide.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the enzyme.

-

Detection: Measure the amount of phosphorylated substrate using a detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo).

-

Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 4: In Vivo Validation and Therapeutic Potential

The ultimate validation of a proposed MoA comes from demonstrating its relevance in a living organism.

Selection of Animal Models

The choice of animal model is critical and depends on the therapeutic area of interest. For example:

-

Oncology: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.

-

Neurology: Models of epilepsy (e.g., pentylenetetrazol-induced seizures) or anxiety can be employed. [3]* Inflammation: Models of arthritis or inflammatory bowel disease may be appropriate.

The chosen model should have a translational relevance to human disease, and the target and pathway of interest should be conserved between the model organism and humans. [11][12][13]

In Vivo Target Engagement and Pharmacodynamic Studies

These studies aim to confirm that 2-Pyridineacetamide reaches its target in the animal and modulates its activity at tolerated doses.

Experimental Protocol: In Vivo Pharmacodynamic Assay

-

Animal Dosing: Administer 2-Pyridineacetamide to the selected animal model at various doses and time points.

-

Tissue Collection: Collect relevant tissues (e.g., tumor, brain, inflamed tissue) at the end of the study.

-

Biomarker Analysis: Analyze the tissues for biomarkers of target engagement and pathway modulation. For the hypothetical kinase inhibition pathway, this would involve measuring the levels of p-AKT and total AKT in the tissue lysates by Western blot or ELISA.

-

Correlation with Efficacy: Correlate the pharmacodynamic effects with the therapeutic efficacy of the compound in the animal model (e.g., tumor growth inhibition, seizure reduction).

Conclusion: From Molecule to Mechanism

The journey of elucidating the mechanism of action of a novel compound like 2-Pyridineacetamide is a complex but essential part of drug discovery and development. It requires a hypothesis-driven, iterative process of experimentation, from unbiased target identification to rigorous in vivo validation. This guide provides a framework and a set of core methodologies to navigate this process. By systematically applying these principles, researchers can unravel the biological story of 2-Pyridineacetamide, paving the way for its potential development as a novel therapeutic agent.

References

Sources

- 1. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. drughunter.com [drughunter.com]

- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 11. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Literature Review of 2-Pyridineacetamide Research: From Obscure Analeptic to Anticonvulsant Hopeful

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a ubiquitous feature in numerous natural products and synthetic compounds of profound biological importance.[1] Its presence often imparts favorable pharmacokinetic properties, including improved solubility and bioavailability.[2] Within the vast landscape of pyridine-containing molecules, 2-Pyridineacetamide (C7H8N2O), a simple yet elegant structure, has carved a unique and evolving niche in the annals of medicinal chemistry.[3] This technical guide provides a comprehensive historical review of 2-Pyridineacetamide research, tracing its journey from early, ill-defined explorations of its central nervous system (CNS) effects to its more recent and focused investigation as a promising scaffold for the development of novel anticonvulsant agents. We will delve into the evolution of its synthesis, the chronological discovery of its biological activities, the elucidation of its structure-activity relationships, and the key experimental protocols that have defined its pharmacological characterization.

The Genesis of 2-Pyridineacetamide: A Synthetic Retrospective

The early history of the synthesis of the parent 2-Pyridineacetamide is not prominently documented in singular, seminal publications but can be understood through the development of general synthetic methodologies for pyridines and amides. One of the earliest feasible routes to precursors of 2-Pyridineacetamide was the isolation of 2-picoline (2-methylpyridine) from coal tar, first reported by T. Anderson in 1846.[4] The subsequent oxidation of 2-picoline to picolinic acid (pyridine-2-carboxylic acid) provides a key intermediate.[4]

Early Synthetic Strategies

Historically, the synthesis of 2-Pyridineacetamide would have likely followed one of two main pathways from picolinic acid:

-

From Picolinic Acid Ester: The esterification of picolinic acid to its methyl or ethyl ester, followed by ammonolysis, represents a classical approach to amide formation. This method, while straightforward, often requires harsh conditions and can result in modest yields.

-

From 2-Cyanopyridine: The conversion of 2-picoline to 2-cyanopyridine, followed by controlled hydrolysis, offers another route. The Radziszewski reaction, or more contemporary methods involving hydrogen peroxide in an alkaline medium, could achieve this transformation from the nitrile to the primary amide.[5][6]

A plausible, though less direct, historical method for the synthesis of related arylacetamides is the Willgerodt-Kindler reaction .[7][8] This reaction converts an aryl alkyl ketone, in this case, 2-acetylpyridine, into a thioamide using sulfur and an amine like morpholine, which can then be hydrolyzed to the corresponding acetamide.[7][8]

Modern Synthetic Approaches

Contemporary syntheses of 2-Pyridineacetamide and its derivatives often prioritize efficiency, yield, and functional group tolerance. A prevalent modern method involves the acylation of 2-aminopyridine with chloroacetyl chloride, followed by nucleophilic substitution or reduction of the chloro group to introduce further diversity.[9] For more complex derivatives, such as 2-aryl-2-(pyridin-2-yl)acetamides, a common strategy is the coupling of 2-phenyl-2-(pyridin-2-yl)acetic acid with an appropriate amine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[10]

A Pharmacological Odyssey: From CNS Stimulant to Anticonvulsant

The pharmacological investigation of 2-Pyridineacetamide and its analogs has been a journey of evolving focus, beginning with general observations of CNS activity and culminating in a more nuanced understanding of its potential as an anticonvulsant.

Early Whispers: Analeptic and CNS Stimulant Properties

In the early to mid-20th century, there was significant interest in analeptics, or CNS stimulants, for reversing the effects of sedative overdose and for respiratory stimulation.[5][11] While direct and extensive early research on 2-Pyridineacetamide as a primary analeptic is scarce in readily available literature, the broader class of pyridine derivatives was explored for such properties.[1] For instance, gentianine, a pyridine alkaloid, was noted to act as a CNS stimulant at low doses.[1] It is plausible that 2-Pyridineacetamide was among the many simple heterocyclic compounds investigated for analeptic or general CNS stimulant effects during this period, though it did not emerge as a clinically significant agent in this capacity.[2][12][13]

The Paradigm Shift: Discovery of Anticonvulsant Activity

A significant turning point in the research trajectory of 2-Pyridineacetamide derivatives was the discovery of their anticonvulsant properties. This shift reflects a broader trend in medicinal chemistry of repurposing and refining existing scaffolds for new therapeutic applications. A key development in this area was the synthesis and evaluation of 2-aryl-2-(pyridin-2-yl)acetamides, which were found to be broadly active in preclinical models of epilepsy.[14] These compounds demonstrated efficacy in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests, indicating a potential for broad-spectrum anticonvulsant activity.[11]

Structure-Activity Relationships (SAR) of Anticonvulsant 2-Pyridineacetamides

Systematic structural modifications of the 2-Pyridineacetamide scaffold have provided valuable insights into the determinants of its anticonvulsant activity. The general pharmacophore for anticonvulsant activity in this class appears to be a central acetamide core flanked by a pyridine ring and another aromatic or lipophilic group.

Key SAR observations for 2-aryl-2-(pyridin-2-yl)acetamides include:

-

Aryl Substitution: Unsubstituted phenyl rings or those with small ortho- or meta-substituents on the phenyl ring tend to exhibit the highest activity.[14]

-

Amide Substitution: The nature of the substituent on the amide nitrogen can significantly influence activity.

-